molecular formula C20H22N2O2 B2858795 N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide CAS No. 1706219-18-2

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide

Cat. No.: B2858795
CAS No.: 1706219-18-2
M. Wt: 322.408
InChI Key: DOAZKNPYEGYOSQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in the presence of coupling agents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate and a base like N-ethyl-N,N-diisopropylamine in an organic solvent such as acetonitrile . The reaction mixture is maintained at low temperatures (0°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted indole derivatives.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-methoxy-2-phenylbutyl)acetamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds.

Biological Activity

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique indole core structure, which is known for imparting distinct biological activities compared to other similar compounds. Its chemical formula is C₁₈H₁₉N₃O₂, and it belongs to a class of compounds that have been investigated for various therapeutic applications.

This compound is believed to exert its effects through specific molecular interactions. Preliminary studies suggest that it may modulate pathways related to inflammation and cell proliferation by binding to certain receptors or enzymes. The exact molecular targets remain under investigation, but initial findings indicate involvement in inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Anti-inflammatory Activity

Research indicates that derivatives of indole, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages, highlighting its potential for treating inflammatory conditions .

Anticancer Potential

The compound has also shown promising anticancer activity. In vitro studies have reported strong antiproliferative effects against various cancer cell lines, with some derivatives achieving GI50 values comparable to established chemotherapeutics like doxorubicin. For instance, certain synthesized indole derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types . The mechanism involves the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9 .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the indole structure can significantly influence its biological activity. Compounds with specific substituents on the phenyl ring demonstrated enhanced potency against cancer cell lines and inflammatory pathways .

CompoundGI50 (µM)Activity Type
This compound0.95 - 1.50Antiproliferative
Doxorubicin~1.13Anticancer
Indole Derivative 14fNot specifiedAnti-inflammatory

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Anti-inflammatory Effects : In vivo studies using mouse models showed that derivatives like 14f significantly reduced pulmonary inflammation without causing toxicity to organs .
  • Antiproliferative Activity : A comparative analysis indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis more effectively than doxorubicin in MCF-7 breast cancer cells .
  • Mechanistic Insights : The compound's ability to modulate apoptotic pathways was confirmed through assays measuring caspase activity and changes in anti-apoptotic protein levels .

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-20(24-2,16-10-5-4-6-11-16)14-21-19(23)18-13-15-9-7-8-12-17(15)22-18/h4-13,22H,3,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAZKNPYEGYOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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